8H-Indeno[5,4-b]furan-8-one, 5-bromo-1,2,6,7-tetrahydro-
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Overview
Description
8H-Indeno[5,4-b]furan-8-one, 5-bromo-1,2,6,7-tetrahydro- is a tricyclic indan derivative known for its therapeutic applications, particularly as a receptor agonist. This compound is a key intermediate in the synthesis of ramelteon, a melatonin receptor agonist used for treating sleep disorders .
Preparation Methods
The synthesis of 8H-Indeno[5,4-b]furan-8-one, 5-bromo-1,2,6,7-tetrahydro- involves several steps:
Bromination: Starting from 3-(2,3-dihydrobenzo-furan-5-yl)propanoic acid, the compound undergoes bromination.
Friedel-Crafts Acylation: The brominated intermediate is then subjected to Friedel-Crafts acylation.
Catalytic Hydrogenolysis Debromination: Finally, catalytic hydrogenolysis debromination is performed to yield the desired compound
Chemical Reactions Analysis
8H-Indeno[5,4-b]furan-8-one, 5-bromo-1,2,6,7-tetrahydro- undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using hydrogenation techniques.
Substitution: The compound is reactive in substitution reactions, particularly involving halogen atoms.
Common reagents used in these reactions include bromine for bromination, aluminum chloride for Friedel-Crafts acylation, and palladium catalysts for hydrogenolysis .
Scientific Research Applications
8H-Indeno[5,4-b]furan-8-one, 5-bromo-1,2,6,7-tetrahydro- has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with biological receptors.
Medicine: It is a crucial intermediate in the production of ramelteon, a drug used to treat insomnia.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 8H-Indeno[5,4-b]furan-8-one, 5-bromo-1,2,6,7-tetrahydro- involves its role as a receptor agonist. It binds to specific receptors in the body, particularly melatonin receptors, to exert its therapeutic effects. This interaction helps regulate sleep-wake cycles and is beneficial in treating sleep disorders .
Comparison with Similar Compounds
8H-Indeno[5,4-b]furan-8-one, 5-bromo-1,2,6,7-tetrahydro- is unique due to its specific structure and therapeutic applications. Similar compounds include:
6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-one: Another tricyclic indan derivative with similar properties.
1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one: A closely related compound used in similar applications.
These compounds share structural similarities but differ in their specific functional groups and applications.
Properties
Molecular Formula |
C11H9BrO2 |
---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
5-bromo-1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-one |
InChI |
InChI=1S/C11H9BrO2/c12-8-5-10-7(3-4-14-10)11-6(8)1-2-9(11)13/h5H,1-4H2 |
InChI Key |
WBYZCPYZHMZPHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C3CCOC3=CC(=C21)Br |
Origin of Product |
United States |
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